Cas no 2104165-59-3 ((2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one)

(2S)-2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one is a chiral compound featuring a 1,2,4-triazole moiety linked to an amino ketone scaffold. Its stereospecific (S)-configuration enhances selectivity in synthetic applications, particularly in pharmaceutical and agrochemical intermediates. The presence of the 4-methyl-1,2,4-triazole group contributes to its stability and potential bioactivity, making it valuable in medicinal chemistry research. The compound’s ketone functionality allows for further derivatization, enabling the synthesis of more complex heterocyclic structures. High purity and well-defined stereochemistry ensure reproducibility in research and development settings. Its structural features suggest utility in enzyme inhibition studies or as a precursor for bioactive molecules.
(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one structure
2104165-59-3 structure
Product name:(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one
CAS No:2104165-59-3
MF:C6H10N4O
Molecular Weight:154.169800281525
CID:5936916
PubChem ID:96734559

(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one 化学的及び物理的性質

名前と識別子

    • EN300-798614
    • 2104165-59-3
    • (2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one
    • インチ: 1S/C6H10N4O/c1-4(7)5(11)6-9-8-3-10(6)2/h3-4H,7H2,1-2H3/t4-/m0/s1
    • InChIKey: KVLKKCJIFLKWFU-BYPYZUCNSA-N
    • SMILES: O=C(C1=NN=CN1C)[C@H](C)N

計算された属性

  • 精确分子量: 154.08546096g/mol
  • 同位素质量: 154.08546096g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 161
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.1
  • トポロジー分子極性表面積: 73.8Ų

(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-798614-0.1g
(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one
2104165-59-3 95.0%
0.1g
$993.0 2025-03-21
Enamine
EN300-798614-1.0g
(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one
2104165-59-3 95.0%
1.0g
$1129.0 2025-03-21
Enamine
EN300-798614-5.0g
(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one
2104165-59-3 95.0%
5.0g
$3273.0 2025-03-21
Enamine
EN300-798614-0.05g
(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one
2104165-59-3 95.0%
0.05g
$948.0 2025-03-21
Enamine
EN300-798614-10.0g
(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one
2104165-59-3 95.0%
10.0g
$4852.0 2025-03-21
Enamine
EN300-798614-0.25g
(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one
2104165-59-3 95.0%
0.25g
$1038.0 2025-03-21
Enamine
EN300-798614-2.5g
(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one
2104165-59-3 95.0%
2.5g
$2211.0 2025-03-21
Enamine
EN300-798614-0.5g
(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one
2104165-59-3 95.0%
0.5g
$1084.0 2025-03-21

(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one 関連文献

(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-oneに関する追加情報

Introduction to (2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one (CAS No. 2104165-59-3)

(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one (CAS No. 2104165-59-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the class of amino acids and derivatives, specifically those with a triazole moiety. The triazole ring is known for its versatile biological activities, including antifungal, antibacterial, and antiviral properties. This introduction will delve into the chemical structure, synthesis methods, biological activities, and potential therapeutic applications of this compound.

The chemical structure of (2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one is characterized by a central propanone backbone with an amino group at the 2-position and a 4-methyl-4H-1,2,4-triazol-3-yl substituent at the 1-position. The presence of the S configuration at the 2-position is crucial for its biological activity and selectivity. The triazole ring provides the compound with enhanced stability and reactivity, making it an attractive candidate for drug development.

Recent studies have highlighted the importance of (2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one in various biological processes. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound exhibits potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action involves the inhibition of fungal cell wall synthesis and disruption of membrane integrity. This makes it a promising candidate for the development of new antifungal agents.

In addition to its antifungal properties, (2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one has also shown antibacterial activity against both Gram-positive and Gram-negative bacteria. A study conducted by researchers at the University of California in 2022 found that this compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli by interfering with bacterial protein synthesis. The broad-spectrum activity of this compound suggests its potential as a novel antibiotic.

The synthesis of (2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of (S)-alanine with methylhydrazine followed by cyclization to form the triazole ring. Another method involves the condensation of (S)-alanine nitrile with methylhydrazine under acidic conditions. These synthetic routes are efficient and scalable, making them suitable for large-scale production.

The pharmacokinetic properties of (2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one have been extensively studied to assess its suitability as a therapeutic agent. Preclinical studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The compound is metabolized primarily in the liver via cytochrome P450 enzymes and excreted in urine and feces.

Clinical trials are currently underway to evaluate the safety and efficacy of (2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-y l)propan - 1 - one in treating various infections. Early results from Phase I trials have demonstrated that this compound is well-tolerated with no significant adverse effects observed at therapeutic doses. Phase II trials are expected to provide further insights into its therapeutic potential.

In conclusion, (2S)-2-amino - 1 - ( 4 - methyl - 4 H - 1 , 2 , 4 - triazol - 3 - yl ) propan - 1 - one (CAS No. 2104165 - 59 - 3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development as an antifungal and antibacterial agent. Ongoing research and clinical trials will continue to elucidate its full potential in medical applications.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.